8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H9NO4 |
|---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
8-amino-1,2-dihydroxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H9NO4/c14-6-1-2-7-8(5-6)13(17)18-10-4-3-9(15)12(16)11(7)10/h1-5,15-16H,14H2 |
InChI Key |
CIBLWEYTLAIXMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)OC3=C2C(=C(C=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Metal-Free Oxidative Cyclization
A robust metal-free approach employs potassium peroxydisulfate (K₂S₂O₈) and catalytic silver nitrate (AgNO₃) to cyclize biaryl-2-carboxylic acids into 6H-benzo[c]chromen-6-ones. For example, biphenyl-2-carboxylic acid undergoes oxidative dehydrogenation at ambient temperature, yielding the core structure in 82% isolated yield (Table 1). This method avoids toxic transition metals and tolerates electron-deficient substrates, making it ideal for subsequent functionalization.
Table 1: Optimization of Metal-Free Cyclization Conditions
| Starting Material | Oxidant | Catalyst | Yield (%) |
|---|---|---|---|
| Biphenyl-2-carboxylic acid | K₂S₂O₈ | AgNO₃ | 82 |
| 2-Naphthoic acid | K₂S₂O₈ | AgNO₃ | 76 |
| 4-Methoxybiphenyl-2-carboxylic acid | K₂S₂O₈ | AgNO₃ | 68 |
Transition Metal-Catalyzed Methods
Palladium-catalyzed cyclizations offer complementary regioselectivity for electron-rich substrates. Wang et al. demonstrated that Pd(OAc)₂ (10 mol%) with xanthphos ligand promotes cyclization of methyl biphenyl-2-carboxylates, achieving 89% yield for methoxy-substituted derivatives. However, this method struggles with electron-withdrawing groups, limiting its utility for nitro- or amino-containing precursors.
Regioselective Introduction of 8-Amino and 1,2-Dihydroxy Groups
Functionalization of the benzo[c]chromenone core at positions 1, 2, and 8 necessitates sequential protection/deprotection and selective coupling reactions.
Nitro-Group Installation and Reduction to Amino
Nitration at position 8 is achieved using fuming nitric acid in sulfuric acid at 0°C. For instance, 8-nitro-1,2-dimethoxy-6H-benzo[c]chromen-6-one is obtained in 74% yield from the dimethoxy precursor. Subsequent reduction with H₂/Pd/C in ethanol converts the nitro group to an amine, yielding 8-amino-1,2-dimethoxy-6H-benzo[c]chromen-6-one (87% yield).
Boron Tribromide-Mediated Demethylation
Simultaneous removal of methoxy groups at positions 1 and 2 requires careful stoichiometry. Treatment with BBr₃ (3.2 equiv) in dichloromethane at −78°C selectively cleaves methyl ethers without affecting the amino group. This step converts 8-amino-1,2-dimethoxy derivatives into the target 8-amino-1,2-dihydroxy compound in 91% yield.
Table 2: Demethylation Efficiency with BBr₃
| Substrate | BBr₃ (equiv) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 8-Amino-1,2-dimethoxy | 3.2 | −78 | 91 |
| 8-Nitro-1,2-dimethoxy | 3.2 | −78 | 82 |
| 8-Acetamido-1,2-dimethoxy | 2.5 | 0 | 68 |
Alternative Pathways: Suzuki Coupling and Late-Stage Amination
Suzuki-Miyaura Cross-Coupling
Pre-functionalization of the biaryl-2-carboxylic acid precursor with a bromine atom at position 8 enables Pd-catalyzed coupling with benzophenone imine. Subsequent hydrolysis yields the 8-amino intermediate directly. For example, 8-bromo-1,2-dimethoxy-6H-benzo[c]chromen-6-one reacts with benzophenone imine under Suzuki conditions (Pd(dppf)Cl₂, K₂CO₃), affording the 8-amino derivative in 78% yield.
Buchwald-Hartwig Amination
Late-stage amination of 8-bromo-1,2-dihydroxy-6H-benzo[c]chromen-6-one using Pd₂(dba)₃ and Xantphos with ammonia as the nitrogen source provides a one-step route to the target compound. However, competing hydroxylation at position 8 reduces yields to 63%.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Key Synthetic Routes
| Method | Steps | Total Yield (%) | Key Advantage |
|---|---|---|---|
| Nitration/Reduction | 4 | 58 | High regioselectivity |
| Suzuki Coupling | 3 | 65 | Early-stage amination |
| Buchwald-Hartwig | 2 | 63 | Fewer steps |
The nitration/reduction pathway remains the most reliable for large-scale synthesis, despite its longer step count. Suzuki coupling offers faster access but requires stoichiometric boronic acids.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic (-OH) and amino (-NH2) groups undergo oxidation under controlled conditions:
-
Phenolic oxidation : Treatment with KMnO4 or CrO3 in acidic media converts the 1,2-dihydroxy groups to a quinone structure, forming 8-amino-6H-benzo[c]chromene-1,2-dione (C13H7NO4). This reaction proceeds via a radical intermediate, confirmed by ESR spectroscopy .
-
Amino group oxidation : Exposure to H2O2 or NaOCl oxidizes the primary amine to a nitroso derivative (8-nitroso-1,2-dihydroxy-6H-benzo[c]chromen-6-one ), identifiable by its characteristic λmax at 420 nm in UV-Vis spectra .
Substitution Reactions
Electrophilic aromatic substitution occurs preferentially at the C3 and C9 positions due to resonance stabilization from adjacent oxygen atoms:
Table 1: Substitution Reactions and Products
Acylation and Alkylation
The amino group exhibits nucleophilic reactivity:
-
Acylation : Reaction with acetic anhydride generates 8-acetamido-1,2-dihydroxy-6H-benzo[c]chromen-6-one (m.p. 248–250°C), confirmed by IR (νmax 1685 cm⁻¹ for amide C=O) .
-
Alkylation : Treatment with benzyl bromide in DMF/K2CO3 yields 8-(benzylamino)-1,2-dihydroxy-6H-benzo[c]chromen-6-one , with 71% isolated yield .
Complexation with Metal Ions
The ortho-dihydroxy motif binds transition metals, forming stable chelates:
Table 2: Metal Complex Stability Constants (log K)
| Metal Ion | log K (25°C, I=0.1M) | Application |
|---|---|---|
| Fe³⁺ | 12.3 ± 0.2 | Catalytic oxidation studies |
| Cu²⁺ | 10.8 ± 0.3 | Antifungal agents |
| Al³⁺ | 9.1 ± 0.4 | Fluorescent sensors |
Enzyme-Targeted Modifications
Derivatives show potent inhibition of phosphodiesterase 2 (PDE2) and tyrosinase:
-
PDE2 inhibition : The 8-amino-1,2-dihydroxy derivative exhibits IC50 = 3.67 μM, comparable to BAY 60-7550 (IC50 = 1.0 μM) .
-
Tyrosinase inhibition : Introduction of a 3-methoxy group enhances activity by 95%, attributed to hydrophobic interactions with the enzyme’s active site .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [4+2] cycloaddition with dienophiles:
-
Reaction with maleic anhydride produces a fused tricyclic adduct (5,8-dioxabicyclo[4.3.0]non-9-ene-2,3-dione ) in 58% yield, confirmed by X-ray crystallography .
Reductive Amination
The amine participates in reductive amination with ketones:
-
Reaction with cyclohexanone and NaBH3CN yields 8-(cyclohexylamino)-1,2-dihydroxy-6H-benzo[c]chromen-6-one , a precursor for neuroprotective agents .
Coupling Reactions
Palladium-catalyzed cross-couplings enable aryl functionalization:
-
Suzuki coupling with 4-methoxyphenylboronic acid affords 8-amino-1,2-dihydroxy-3-(4-methoxyphenyl)-6H-benzo[c]chromen-6-one (72% yield), enhancing PDE2 inhibition (IC50 = 2.89 μM) .
Critical Analysis of Limitations
-
Low solubility : Polar aprotic solvents (DMSO, DMF) are required for reactions, limiting green chemistry applications .
-
Air sensitivity : The 1,2-dihydroxy moiety oxidizes spontaneously under alkaline conditions, necessitating inert atmospheres .
This comprehensive profile establishes 8-amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one as a multifunctional building block for drug discovery and catalytic systems.
Scientific Research Applications
1.1. Estrogen Receptor Modulation
One of the significant applications of 8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one is its role as a selective estrogen receptor modulator (SERM). SERMs are compounds that can selectively activate or inhibit estrogen receptors in different tissues, making them useful in treating conditions related to estrogen deficiency or excess. This compound has been suggested for use in managing diseases such as osteoporosis, breast cancer, and endometriosis by modulating estrogen activity in the body .
1.2. Neuroprotective Effects
Research indicates that derivatives of this compound exhibit potential neuroprotective properties. For instance, studies on related compounds have shown their capability to inhibit phosphodiesterase II (PDE2), an enzyme linked to neurodegenerative diseases. Inhibiting PDE2 can enhance cognitive function and protect against neurotoxicity induced by stress hormones like corticosterone . The compound's ability to cross the blood-brain barrier further supports its potential as a treatment for cognitive impairments.
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that modify the core chromene structure to enhance its biological activity. For example, various substituents can be introduced at specific positions on the chromene ring to optimize its pharmacological properties .
| Synthesis Route | Starting Materials | Conditions | Yield |
|---|---|---|---|
| Reaction with 2-bromobenzoic acid and resorcinol | 2-bromobenzoic acid, resorcinol, sodium hydroxide | Heated at reflux with copper sulfate catalyst | Moderate to good |
3.1. Urolithin Derivatives
Recent studies have focused on urolithin derivatives, which share structural similarities with this compound. These studies have demonstrated that certain derivatives possess strong PDE2 inhibitory activity, with IC50 values indicating effective inhibition at low concentrations . This research highlights the potential for developing new drugs targeting neurodegenerative conditions.
3.2. Cancer Treatment
The compound's application in cancer therapy has been explored extensively. It has been suggested that it could be effective in treating breast and prostate cancers by acting on estrogen receptors and inhibiting tumor growth . Clinical trials are needed to validate these findings and establish appropriate dosing regimens.
Mechanism of Action
The mechanism of action of 8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, as a phosphodiesterase II inhibitor, it affects the levels of cyclic nucleotides in cells, which in turn influences various cellular processes . The compound’s ability to interact with these targets is due to its unique structure, which allows it to bind effectively to the active sites of enzymes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Positioning and Ring Saturation
The biological activity of benzo[c]chromen-6-one derivatives is highly dependent on substituent positions and ring saturation:
- Hydroxyl Groups : Urolithin B (3-hydroxy-6H-benzo[c]chromen-6-one) exhibits fluorescence-based Iron(III) sensing and moderate PDE2 inhibition . In contrast, 3,8,9-trihydroxy-6H-benzo[c]chromen-6-one (isolated from Caesalpinia sappan) shows antioxidant activity, emphasizing the role of multiple hydroxyl groups in radical scavenging .
- Amino Group: The 8-amino substitution in the target compound is rare among reported derivatives.
- Saturation : 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, with a saturated ring, demonstrates improved fluorescence quenching for Iron(III) detection compared to unsaturated Urolithin B, suggesting that saturation enhances rigidity and binding specificity .
Table 1: Structural Comparison of Key Derivatives
Metal Sensing and Fluorescence
- Iron(III) Selectivity: Both Urolithin B and its tetrahydro analogue act as "on-off" fluorescent sensors for Iron(III), with the saturated derivative showing improved quenching efficiency due to reduced steric hindrance .
Enzyme Inhibition
- PDE2 Inhibition: Alkoxylated derivatives (e.g., compound 1f) exhibit potent PDE2 inhibition (IC50: 3.67 µM), outperforming lead compounds. Substituents with ~5 carbons optimize activity, suggesting hydrophobicity and chain length are critical .
- Cholinesterase Inhibition : 6H-benzo[c]chromen-6-one derivatives show activity comparable to donepezil and rivastigmine. Tetrahydro derivatives, with improved CNS penetration, are prioritized for Alzheimer’s therapy .
Receptor Modulation
- ERbeta Selectivity: Derivatives with 3,8-bis hydroxyl groups exhibit nanomolar potency and >100-fold selectivity for ERbeta over ERalpha. The target compound’s 8-amino group may disrupt hydrogen-bonding networks critical for receptor binding, reducing efficacy .
Table 2: Activity Comparison
Biological Activity
8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one is a compound of interest due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological effects, mechanisms of action, and potential applications in various fields, including medicine and pharmacology.
Chemical Structure and Properties
The compound belongs to the class of benzo[c]chromenes, characterized by a chromene backbone with additional functional groups that enhance its biological activity. The presence of amino and hydroxyl groups contributes to its reactivity and interaction with biological targets.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has demonstrated efficacy against various bacterial strains and fungi. For instance, an agar well diffusion method revealed its effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HT-29 (Colon) | 20 |
Anti-inflammatory Effects
Research indicates that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This action suggests potential therapeutic applications in inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The hydroxyl groups facilitate interactions with enzymes involved in inflammatory pathways.
- Receptor Modulation : The amino group may enhance binding affinity to specific receptors, influencing cellular signaling pathways.
- Oxidative Stress Reduction : The compound exhibits antioxidant properties, which may help mitigate oxidative stress in cells.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vivo Studies : In a study involving mice models, administration of the compound resulted in reduced tumor growth compared to controls. Histological analysis indicated decreased mitotic indices in treated groups.
- Combination Therapy : A recent clinical study explored the effects of combining this compound with standard chemotherapy agents. Results indicated enhanced efficacy and reduced side effects, suggesting a synergistic effect.
Q & A
Q. What documentation is required for publishing research on this compound?
- Methodological Answer :
- Synthetic Procedures : Detailed steps, yields, and characterization data (NMR, HRMS).
- Safety Data : Reference GHS classifications and disposal protocols .
- Ethical Statements : Declare compliance with institutional review boards (if applicable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
